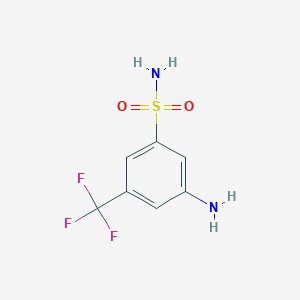
3-Amino-5-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-(trifluoromethyl)benzenesulfonamide: (CAS Number: 672-58-2) is an organic compound with the molecular formula C6H4CF3SO2NH2. It is a white crystalline solid with a melting point of 122-126 °C . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes:: The synthesis of 3-Amino-5-(trifluoromethyl)benzenesulfonamide involves the trifluoromethylation of benzenesulfonamide. One common method employs trifluoromethylamine (NH2CF3) and hydrofluoric acid (HF) as reactants . The reaction proceeds as follows:
C6H5SO2NH2 + NH2CF3 + HF→this compound
Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization for large-scale production typically involves process engineering and safety considerations.
Chemical Reactions Analysis
Reactivity::
Oxidation: 3-Amino-5-(trifluoromethyl)benzenesulfonamide can undergo oxidation reactions.
Reduction: It is also amenable to reduction processes.
Substitution: Substitution reactions are feasible, where the amino group or the trifluoromethyl group can be replaced.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, thiols) and electrophiles (e.g., acyl chlorides, alkyl halides).
Major Products:: The specific products depend on the reaction conditions and reagents used. For instance:
- Oxidation may yield sulfonyl derivatives.
- Reduction could lead to the corresponding sulfonamide or amine.
- Substitution reactions may produce various derivatives.
Scientific Research Applications
3-Amino-5-(trifluoromethyl)benzenesulfonamide finds applications in:
Organic Synthesis: As a versatile building block for designing new molecules.
Fluorination Reactions: Due to its trifluoromethyl group, it serves as an electrophilic fluorinating agent.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. It may interact with molecular targets or participate in metabolic pathways. Further research is needed to elucidate its precise effects.
Comparison with Similar Compounds
While 3-Amino-5-(trifluoromethyl)benzenesulfonamide is unique due to its trifluoromethyl substituent, other related compounds include:
- Naphthalene-2-sulfonamide
- Benzenesulfonamide
- 4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
- 2-(Trifluoromethyl)benzenesulfonyl chloride
- N-Methyl-p-toluenesulfonamide
- m-Toluenesulfonyl chloride
- 4-Bromobenzenesulfonamide
- 3,3,3-Trifluoropropane-1-sulfonamide
- p-Toluenesulfonamide
These compounds may share some structural features but differ in substituents and reactivity.
Properties
CAS No. |
49674-29-5 |
|---|---|
Molecular Formula |
C7H7F3N2O2S |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
3-amino-5-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C7H7F3N2O2S/c8-7(9,10)4-1-5(11)3-6(2-4)15(12,13)14/h1-3H,11H2,(H2,12,13,14) |
InChI Key |
HXGAXJYBRVVJIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)S(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















